3-(4-Methoxyphenyl)-2H-chromen-2-one
Overview
Description
This would involve identifying the compound’s chemical structure, functional groups, and any unique characteristics.
Synthesis Analysis
This would involve detailing the methods and reactions used to synthesize the compound, including any catalysts or reagents used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, its reactivity, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties such as melting point, boiling point, solubility, stability, and spectral properties.Scientific Research Applications
Synthesis of Warfarin and its Analogues : Alonzi et al. (2014) described the use of novel polystyrene-supported TBD catalysts for the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is useful for synthesizing compounds like Warfarin and its analogues, including a derivative of 3-(4-Methoxyphenyl)-2H-chromen-2-one, highlighting its role in pharmaceutical synthesis (Alonzi et al., 2014).
Phototransformation Studies : Khanna et al. (2015) investigated the phototransformation of 2-(3-methoxyphenyl)-4H-chromen-4-ones. Their research revealed the formation of exotic tetracyclic scaffolds and also identified dealkoxylation processes, showcasing the compound's potential in photochemical applications (Khanna et al., 2015).
Antibacterial Activity : Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, including compounds related to 3-(4-Methoxyphenyl)-2H-chromen-2-one, and evaluated their antibacterial activity. They found these compounds exhibited high levels of bacteriostatic and bactericidal activity, indicating their potential in antibacterial applications (Behrami & Dobroshi, 2019).
Antimicrobial and Anticancer Applications : Several studies have explored the antimicrobial and anticancer potential of derivatives of 3-(4-Methoxyphenyl)-2H-chromen-2-one. For instance, Ashok et al. (2016) and Singh et al. (2017) synthesized novel compounds and evaluated their efficacy against various bacterial and fungal strains, as well as breast cancer cell lines, demonstrating the compound's relevance in medicinal chemistry (Ashok et al., 2016); (Singh et al., 2017).
Photovoltaic Properties : Gad et al. (2020) conducted a study on the electronic and photovoltaic properties of chromen-2-one-based organic dyes, including derivatives of 3-(4-Methoxyphenyl)-2H-chromen-2-one. Their research contributes to the development of efficient photosensitizers for solar cell applications (Gad et al., 2020).
Safety And Hazards
This would involve identifying any potential risks or hazards associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential applications or areas of research for the compound, based on its properties and characteristics.
Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For a specific compound like “3-(4-Methoxyphenyl)-2H-chromen-2-one”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they can often provide access to these resources. Alternatively, databases like PubChem, ChemSpider, and Google Scholar can be good starting points for your research.
properties
IUPAC Name |
3-(4-methoxyphenyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-13-8-6-11(7-9-13)14-10-12-4-2-3-5-15(12)19-16(14)17/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDECIIDIVZISJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351002 | |
Record name | 3-(4-Methoxyphenyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2H-chromen-2-one | |
CAS RN |
23000-33-1 | |
Record name | 3-(4-Methoxyphenyl)-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.